molecular formula C10H5FN2O B12431886 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B12431886
M. Wt: 188.16 g/mol
InChI Key: VVAIURODRBVURY-UHFFFAOYSA-N
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Description

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a fluorinated dihydroquinoline derivative with the molecular formula C₁₀H₅FN₂O and a molecular weight of 188.16 g/mol . It features a fluorine substituent at the 6-position, a ketone group at the 2-position, and a nitrile group at the 3-position of the quinoline scaffold. This compound is utilized as a building block in medicinal and organic chemistry due to its electron-deficient aromatic system, which facilitates diverse functionalization reactions. Its CAS registry number is 71083-60-8, and it is typically stored under standard laboratory conditions . Safety data indicate hazards including skin/eye irritation (H315, H319) and acute toxicity (H302) .

Properties

IUPAC Name

6-fluoro-2-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAIURODRBVURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(C(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical parameters of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile with structurally related compounds:

Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Functional Groups References
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile (71083-60-8) 6-F, 2-oxo 188.16 Fluoro, ketone, nitrile
6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbonitrile (–) 6-Br, 2-oxo 249.07 Bromo, ketone, nitrile
2-Amino-8-hydroxy-4-phenyl-1,2-dihydroquinoline-3-carbonitrile (6a) 2-NH₂, 8-OH, 4-Ph 277.29 55–98 214–216 Amino, hydroxyl, aryl, nitrile
1-Methyl-6-nitro-1,2-dihydroquinoline-3-carbonitrile (10a) 1-CH₃, 6-NO₂ 229.21 88 110–187 Nitro, methyl, nitrile
4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile (–) 4-NH₂, 2-oxo 185.18 Amino, ketone, nitrile
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (–) 6-F, 4-oxo 188.16 Fluoro, ketone, nitrile
Key Observations:

Halogen Substituents :

  • The 6-fluoro substituent in the target compound confers lower molecular weight and higher electronegativity compared to 6-bromo analogs (e.g., 249.07 g/mol for Br vs. 188.16 g/mol for F) . Bromine’s larger atomic radius may enhance lipophilicity but reduce metabolic stability in biological systems.

Amino and Hydroxy Groups: Compounds like 6a (2-amino-8-hydroxy-4-phenyl) exhibit higher melting points (214–216°C) due to intermolecular hydrogen bonding from NH₂ and OH groups . In contrast, the target compound lacks polar substituents, likely reducing its melting point and aqueous solubility.

Nitro and Methyl Groups :

  • Nitro-substituted derivatives (e.g., 10a) show moderate yields (78–88%) and broad melting ranges (110–187°C), reflecting varied crystallinity influenced by alkyl chain length (e.g., methyl, hexyl) . The electron-withdrawing nitro group enhances stability but may limit solubility.

Biological Activity

6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a fluorinated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial and anticancer properties, making it a subject of significant research interest.

Chemical Structure and Properties

The chemical structure of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile includes a fluorine atom at the 6-position, a carbonyl group at the 2-position, and a nitrile group at the 3-position. This unique arrangement contributes to its biological activity.

The biological activity of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is primarily attributed to its ability to interact with specific molecular targets. These interactions can inhibit enzymes or receptors involved in critical biological pathways. For instance, it may act as an inhibitor of DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria and cancer cells .

Biological Activity Overview

The compound has been studied for various biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes some findings related to its antimicrobial efficacy:

CompoundTarget BacteriaMIC (µg/mL)
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrileE. coli8
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrileS. aureus4
CiprofloxacinS. aureus8

These results indicate that the compound shows comparable or superior activity to standard antibiotics like ciprofloxacin .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In studies involving various cancer cell lines, including MCF-7 (breast cancer), it has been shown to induce cytotoxic effects. The following table presents data on its anticancer activity:

CompoundCell LineIC50 (µM)
6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrileMCF-75.5
DoxorubicinMCF-74.0

The mechanism behind its anticancer activity may involve apoptosis induction and interference with cell cycle progression .

Case Studies

Several case studies have been conducted to further explore the biological activity of 6-Fluoro-2-oxo-1,2-dihydroquinoline-3-carbonitrile:

  • Antimicrobial Efficacy : A study evaluated the compound's antibacterial activity against E. coli and S. aureus, revealing significant potency enhancements compared to traditional fluoroquinolones .
  • Cancer Cell Studies : Another investigation focused on the efficacy of synthesized derivatives against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

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